Ethyl 4-bromo-3-chloro-5-fluorobenzoate

Catalog No.
S15368200
CAS No.
M.F
C9H7BrClFO2
M. Wt
281.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-3-chloro-5-fluorobenzoate

Product Name

Ethyl 4-bromo-3-chloro-5-fluorobenzoate

IUPAC Name

ethyl 4-bromo-3-chloro-5-fluorobenzoate

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3

InChI Key

REQVYCJONYURPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)Br)F

Ethyl 4-bromo-3-chloro-5-fluorobenzoate is an organic compound characterized by the molecular formula C9H7BrClFO2\text{C}_9\text{H}_7\text{BrClF}\text{O}_2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group. This compound is notable for its unique halogen substitutions, which significantly influence its chemical reactivity and biological properties.

  • Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring are susceptible to nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride. This transformation can yield ethyl 4-bromo-3-chloro-5-fluorobenzyl alcohol.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid (4-bromo-3-chloro-5-fluorobenzoic acid) and ethanol.

The biological activity of Ethyl 4-bromo-3-chloro-5-fluorobenzoate is primarily linked to its role as a chemical probe in biochemical assays. Its halogenated structure allows it to interact with various biological targets, including enzymes and receptors. The compound may act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the kinetics of these biological processes.

The synthesis of Ethyl 4-bromo-3-chloro-5-fluorobenzoate typically involves a two-step process:

  • Esterification: The reaction begins with the esterification of 4-bromo-3-chloro-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is conducted under reflux conditions to ensure complete conversion to the ester.
    4 bromo 3 chloro 5 fluorobenzoic acid+ethanolH2SO4Ethyl 4 bromo 3 chloro 5 fluorobenzoate+water\text{4 bromo 3 chloro 5 fluorobenzoic acid}+\text{ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 4 bromo 3 chloro 5 fluorobenzoate}+\text{water}
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield. Automated systems allow for precise control over temperature, pressure, and reactant concentrations, leading to higher purity products.

Ethyl 4-bromo-3-chloro-5-fluorobenzoate has several applications across various fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Studies: The compound is utilized in enzyme-substrate interaction studies and as a probe in biochemical assays due to its ability to modify enzyme activity.
  • Industrial Use: It is involved in producing specialty chemicals with tailored properties for specific applications.

Studies on Ethyl 4-bromo-3-chloro-5-fluorobenzoate's interactions reveal that its halogen substituents significantly affect its binding affinity and reactivity towards biological targets. The presence of multiple halogens can enhance or inhibit interactions with enzymes or receptors depending on their electronic effects and steric hindrance. This makes it a valuable compound for studying molecular interactions in biochemical pathways.

Ethyl 4-bromo-3-chloro-5-fluorobenzoate can be compared to several similar compounds based on structural and functional characteristics:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-bromo-4-fluorobenzoateLacks chlorine atomDifferent reactivity due to absence of chlorine
Ethyl 2-bromo-4-chlorobenzoateDifferent positioning of halogensAffects chemical properties and uses
Methyl 2-bromo-4-chlorobenzoateMethyl ester instead of ethylInfluences reactivity due to different ester group
Methyl 4-bromo-3-chloro-2-fluorobenzoateSimilar but with different halogen positioningVariations in reactivity patterns

The unique combination of bromine, chlorine, and fluorine atoms in Ethyl 4-bromo-3-chloro-5-fluorobenzoate imparts distinct chemical properties that differentiate it from these similar compounds. This specificity makes it particularly valuable for certain synthetic applications and research studies .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

279.93020 g/mol

Monoisotopic Mass

279.93020 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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